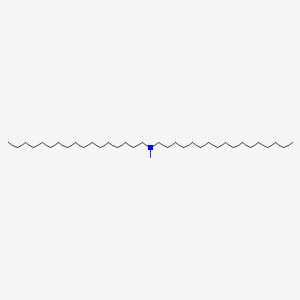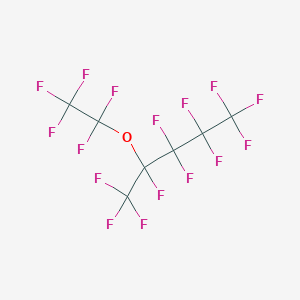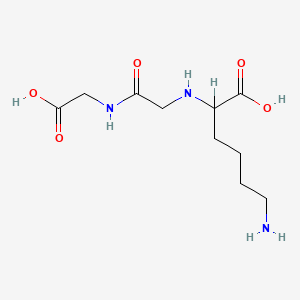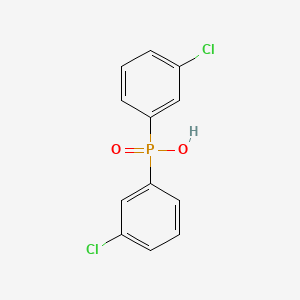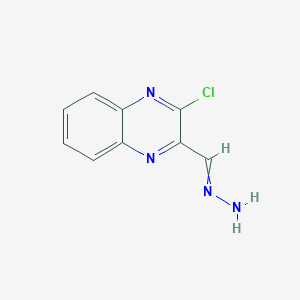
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is a quinoxaline derivative known for its significant antifungal and anti-inflammatory properties. This compound has shown promising results in combating various strains of Candida and Aspergillus species, making it a potential candidate for therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine, altering the compound’s properties.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline has been extensively studied for its antifungal properties. It has shown significant efficacy against Candida species, particularly Candida krusei . Additionally, it exhibits variable efficacy against Aspergillus species, making it a potential candidate for treating fungal infections .
In the field of medicine, this compound’s anti-inflammatory properties are being explored for potential therapeutic applications. Its ability to inhibit fungal growth and reduce inflammation makes it a promising candidate for further research and development.
Mecanismo De Acción
The antifungal activity of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is primarily attributed to its ability to disrupt the cell membrane integrity of fungi. It targets specific enzymes and pathways involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and mediators .
Comparación Con Compuestos Similares
2-Chloro-3-hydrazinylquinoxaline: Another quinoxaline derivative with similar antifungal properties.
3-(Hydrazinylidenemethyl)quinoxaline: Lacks the chloro group but exhibits comparable biological activities.
Uniqueness: 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline stands out due to its dual antifungal and anti-inflammatory properties. The presence of the chloro group enhances its reactivity and efficacy compared to its analogs .
Propiedades
Número CAS |
92810-53-2 |
|---|---|
Fórmula molecular |
C9H7ClN4 |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
(3-chloroquinoxalin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H7ClN4/c10-9-8(5-12-11)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2 |
Clave InChI |
MRCXIXSJSJAYJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


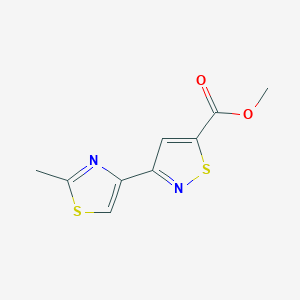
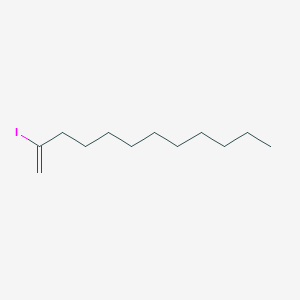
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)

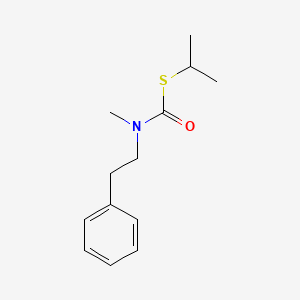

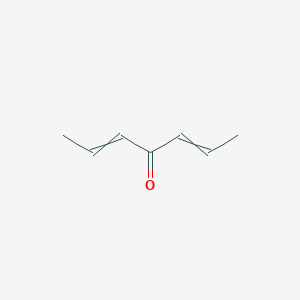
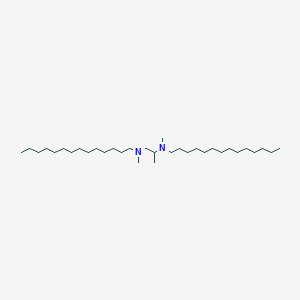
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
